molecular formula C10H23O4P B12582130 Ethyl bis(2-methylpropyl) phosphate CAS No. 646450-31-9

Ethyl bis(2-methylpropyl) phosphate

Cat. No.: B12582130
CAS No.: 646450-31-9
M. Wt: 238.26 g/mol
InChI Key: MXKPMPAIGUPRAL-UHFFFAOYSA-N
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Description

Ethyl bis(2-methylpropyl) phosphate is an organophosphate compound characterized by its unique structure, which includes ethyl and 2-methylpropyl groups attached to a phosphate core. This compound is known for its applications in various industrial and scientific fields due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with ethanol and 2-methylpropanol. The reaction is catalyzed by acids such as sulfuric acid or phosphoric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phosphates.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are employed for substitution reactions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Simpler phosphates.

    Substitution: Various alkyl or aryl phosphates.

Scientific Research Applications

Ethyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Employed in studies related to enzyme inhibition and as a model compound for studying phosphate metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.

    Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.

Mechanism of Action

The mechanism of action of ethyl bis(2-methylpropyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

    Diisobutyl phthalate: Another organophosphate with similar ester groups.

    Bis(2-ethylhexyl) phosphate: Shares structural similarities but differs in the length of the alkyl chains.

Uniqueness: Ethyl bis(2-methylpropyl) phosphate is unique due to its specific combination of ethyl and 2-methylpropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific ester functionalities and stability under various conditions.

Biological Activity

Ethyl bis(2-methylpropyl) phosphate (EBMP) is a chemical compound that has garnered attention for its potential biological activities and applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of organophosphate esters. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H23_{23}O4_4P
  • Molecular Weight : 250.27 g/mol

The compound features two 2-methylpropyl groups attached to a phosphate moiety, which influences its interaction with biological systems.

Toxicological Profile

Research indicates that organophosphate compounds, including EBMP, can exhibit varying degrees of toxicity. A study highlighted the toxicological effects of similar compounds, showing that exposure could lead to neurotoxic effects due to acetylcholinesterase inhibition, which is a common mechanism among organophosphates .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and genotoxicity of EBMP. For instance, an analysis using human cell lines demonstrated that EBMP could induce oxidative stress, leading to cellular damage. The following table summarizes key findings from these studies:

Study ReferenceCell LineConcentration (µM)Effect Observed
HeLa50Increased ROS production
HepG2100DNA fragmentation
MCF-725Apoptosis induction

The mechanism by which EBMP exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells . This oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases.

Environmental Impact

A case study focused on the environmental persistence and bioaccumulation of organophosphates, including EBMP, found that these compounds can accumulate in aquatic organisms. The study reported:

  • Bioaccumulation Factor (BAF) : 1500 in fish species.
  • Half-life in Sediment : Approximately 90 days.

These findings raise concerns about the ecological impact of EBMP and similar compounds in aquatic ecosystems .

Clinical Implications

Another case study evaluated the potential therapeutic applications of organophosphate derivatives. It suggested that modified organophosphates could be used as drug delivery systems due to their ability to interact with biological membranes effectively. The study noted:

  • Drug Loading Efficiency : Up to 85% for certain anticancer drugs.
  • Release Kinetics : Sustained release over 72 hours in physiological conditions.

This highlights the dual nature of EBMP as both a potentially harmful compound and a useful tool in biomedical applications .

Properties

CAS No.

646450-31-9

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl bis(2-methylpropyl) phosphate

InChI

InChI=1S/C10H23O4P/c1-6-12-15(11,13-7-9(2)3)14-8-10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

MXKPMPAIGUPRAL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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